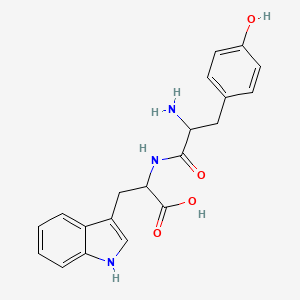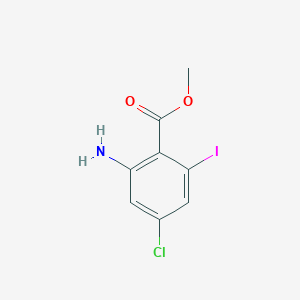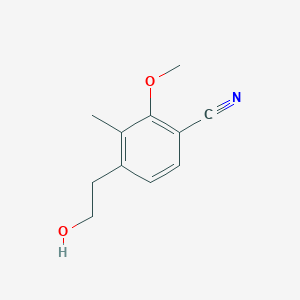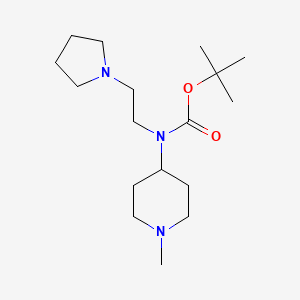
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is an organic compound with the molecular formula C13H14ClN3O3. This compound features a pyrimidine ring substituted with a chloro group and an amine group, as well as a 3,4,5-trimethoxyphenyl group. The presence of the trimethoxyphenyl group is significant due to its known pharmacophoric properties, which contribute to the compound’s biological activities .
Preparation Methods
The synthesis of 2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine typically involves the reaction of 3,4,5-trimethoxyaniline with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4,5-trimethoxyaniline displaces one of the chlorine atoms on the pyrimidine ring .
Chemical Reactions Analysis
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with suitable electrophiles[][3].
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine: Compounds containing the trimethoxyphenyl group have shown significant biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Mechanism of Action
The biological activity of 2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is primarily attributed to the trimethoxyphenyl group. This group interacts with specific molecular targets, such as tubulin, leading to the inhibition of microtubule polymerization. This mechanism is similar to that of other known anti-cancer agents like colchicine. Additionally, the compound may inhibit other enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
These compounds share the trimethoxyphenyl group, which is crucial for their biological activities. this compound’s unique structure, with the pyrimidine ring and chloro substitution, may offer distinct advantages in terms of specificity and potency in certain applications .
Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)16-11-4-5-15-13(14)17-11/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
WQVYWFZEQSZAEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)



![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)


![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)

